![molecular formula C16H13FN2O B5157632 3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5157632.png)
3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as FBAI, is a novel indole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FBAI is a synthetic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral NS5B polymerase.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. This compound has also been found to affect the levels of various cytokines and chemokines involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one offers several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable under normal laboratory conditions, making it suitable for long-term storage and use in various experiments. However, one limitation of this compound is its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of this compound's potential as a therapeutic agent for the treatment of viral infections and other diseases. Additionally, the use of this compound in combination with other drugs or therapies is an area of research that could lead to the development of more effective treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of 3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one involves the condensation reaction between 4-fluorobenzaldehyde and 2-aminoindan-1-one in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in various scientific research applications.
Aplicaciones Científicas De Investigación
3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methyliminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c17-12-7-5-11(6-8-12)9-18-10-14-13-3-1-2-4-15(13)19-16(14)20/h1-8,10,19-20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEHWJYCNHQQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

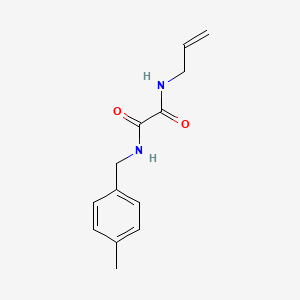
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(4-nitrobenzyl)-1,3-propanediamine](/img/structure/B5157567.png)
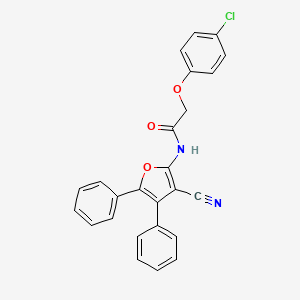
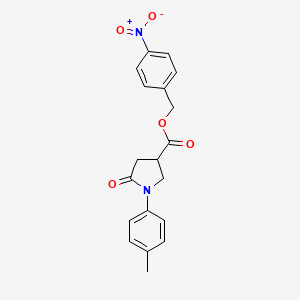
![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5157598.png)
![ethyl 2-{[N-(1-phenylethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5157601.png)
![N,N'-[(2-oxo-1,2-dihydrobenzo[cd]indole-6,8-diyl)bis(sulfonylimino-4,1-phenylene)]diacetamide](/img/structure/B5157606.png)
![N-[2-(tert-butylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5157614.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-4-cyclopentylpiperazine](/img/structure/B5157616.png)

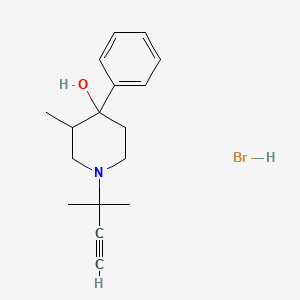
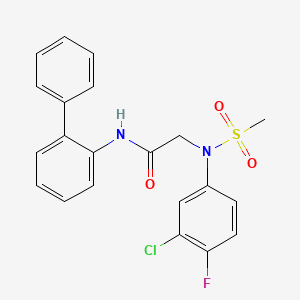
![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5157633.png)
![3,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5157651.png)